molecular formula C14H15N5O3S B5144287 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one

6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one

Cat. No.: B5144287
M. Wt: 333.37 g/mol
InChI Key: YLPQNKTVFJGFLJ-UHFFFAOYSA-N
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Description

6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one is a complex organic compound that features a benzoxazinone core linked to a triazole ring via a sulfanylacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one typically involves multi-step reactions. One common method starts with the preparation of the benzoxazinone core, followed by the introduction of the triazole ring through a sulfanylacetyl linkage. Key reagents include aminoguanidine hydrochloride, succinic anhydride, and various amines. Microwave irradiation is often employed to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to streamline the multi-step synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-ethyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-2-19-9-5-8(3-4-11(9)22-6-12(19)21)10(20)7-23-14-16-13(15)17-18-14/h3-5H,2,6-7H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPQNKTVFJGFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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